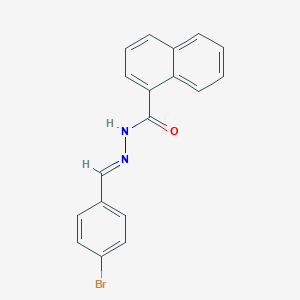

N'-(4-bromobenzylidene)-1-naphthohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N'-(4-bromobenzylidene)-1-naphthohydrazide and related compounds involves condensation reactions between appropriate hydrazides and aldehydes. For example, (E)-1-(5-bromo-2-hydroxybenzylidene)semicarbazide was synthesized and characterized using various spectroscopic techniques, including FT-IR, FT-Raman, UV-Visible, and NMR, providing insight into the synthesis and characterization of similar compounds (Raja, Muhamed, Muthu, & Suresh, 2017).

Molecular Structure Analysis

Detailed molecular structure analysis is performed using techniques like X-ray diffraction and spectroscopy. For instance, the molecular geometry, vibrational frequencies, and other electronic properties of related compounds have been calculated using density functional theory (DFT), providing insights into the molecular structure and stability of N'-(4-bromobenzylidene)-1-naphthohydrazide derivatives (Srivastava, Narayana, Sarojini, & Misra, 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of N'-(4-bromobenzylidene)-1-naphthohydrazide can be inferred from related compounds, which demonstrate significant urease inhibitory activities and interactions with biological targets through hydrogen bonding and π-π interactions, as seen in the study of similar hydrazone compounds (Sheng et al., 2015).

Physical Properties Analysis

The physical properties, including thermodynamic properties like heat capacity, entropy, and enthalpy, of similar compounds have been calculated at different temperatures, offering a basis for understanding the physical behavior of N'-(4-bromobenzylidene)-1-naphthohydrazide (Raja, Muhamed, Muthu, & Suresh, 2017).

Chemical Properties Analysis

Chemical properties analysis often involves studying the molecular electrostatic potential, Fukui functions, and other electronic parameters to understand the reactivity and stability of compounds. The chemical properties of N'-(4-bromobenzylidene)-1-naphthohydrazide can be explored through comparative analysis with compounds that have been studied using DFT calculations and molecular docking studies to assess biological activities (Karrouchi et al., 2020).

Scientific Research Applications

Synthesis and Spectroscopic Analysis

Research on related compounds, such as N'-(4-bromobenzylidene)semicarbazide, demonstrates advanced synthesis techniques and spectroscopic analysis, including FT-IR, FT-Raman, NMR, and UV–Visible spectroscopy. These methods allow for detailed characterization, including molecular geometry, vibrational frequencies, and electronic properties, which are crucial for applications in materials science and molecular electronics (Raja et al., 2017).

Molecular Docking and Biological Activity

Another significant area of application is in molecular docking studies, where compounds like (E)-1-(5-bromo-2-hydroxybenzylidene)semicarbazide have been synthesized and analyzed for their potential biological activities. These studies involve understanding how these compounds interact with various proteins, which is essential for drug design and discovery processes (Raja et al., 2017).

Materials and Supramolecular Chemistry

Compounds related to N'-(4-bromobenzylidene)-1-naphthohydrazide are being explored for their potential in materials and supramolecular chemistry. This includes applications in sensors, molecular switching devices, and catalysis. The unique properties of these compounds, such as their ability to form host-guest complexes and their applications in gelators for sensing aromatic systems, make them valuable for developing new materials (Kobaisi et al., 2016).

Organic Electronics and Photovoltaics

The core-substituted naphthalene diimides (cNDIs), which share structural similarities with N'-(4-bromobenzylidene)-1-naphthohydrazide, are being investigated for their use in artificial photosynthesis and solar cell technology. These studies focus on the synthesis, properties, and applications of cNDIs in energy conversion and storage, highlighting the role of these compounds in advancing organic electronics and photovoltaic devices (Kobaisi et al., 2016).

Corrosion Inhibition

Research also extends to the application of carbohydrazide Schiff bases, closely related to N'-(4-bromobenzylidene)-1-naphthohydrazide, in corrosion inhibition. These studies involve density functional theory (DFT) modeling and Monte Carlo simulations to assess the inhibition performance of these compounds on steel corrosion. This research is crucial for developing new materials that can protect against corrosion in various industrial applications (Obot et al., 2016).

Future Directions

“N’-(4-bromobenzylidene)-1-naphthohydrazide” and related compounds have significant interest in medicinal chemistry and materials science due to their diverse pharmacological activities . Future research could focus on further exploring these properties and potential applications, including their use as inhibitors for various proteins .

properties

IUPAC Name |

N-[(E)-(4-bromophenyl)methylideneamino]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN2O/c19-15-10-8-13(9-11-15)12-20-21-18(22)17-7-3-5-14-4-1-2-6-16(14)17/h1-12H,(H,21,22)/b20-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAXGDCRJUEXKF-UDWIEESQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NN=CC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)N/N=C/C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aS*,7aR*)-1-(1,2-benzisoxazol-3-ylacetyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5525134.png)

![methyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5525146.png)

![N-benzyl-N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5525152.png)

![4-bromo-N'-[2-(trifluoromethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B5525157.png)

![N-(3-fluoro-2-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5525173.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5525182.png)

![4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5525189.png)

![4-{2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5525202.png)

![1-cyclohexyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5525211.png)

![3-{5-[(2-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5525225.png)